Ravidasvir hydrochloride

描述

属性

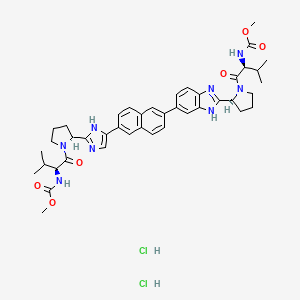

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLMWUZJMRNMDA-SPRBZRACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52Cl2N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303533-81-4 |

Source

|

| Record name | Ravidasvir hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303533814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAVIDASVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWN7376681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ravidasvir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir hydrochloride (formerly known as PPI-668) is a potent, second-generation, pangenotypic direct-acting antiviral (DAA) agent highly effective in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] As a key component of combination antiviral therapy, typically with a polymerase inhibitor such as sofosbuvir, Ravidasvir has demonstrated high rates of sustained virologic response (SVR) across multiple HCV genotypes.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of Ravidasvir, detailing its molecular target, the downstream effects on the viral life cycle, and the molecular basis of resistance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antiviral compound.

Core Mechanism of Action: Inhibition of HCV Nonstructural Protein 5A (NS5A)

The primary molecular target of Ravidasvir is the Hepatitis C Virus Nonstructural Protein 5A (NS5A).[1][2] NS5A is a large, zinc-binding phosphoprotein that, despite lacking enzymatic activity, plays a crucial role in multiple stages of the HCV life cycle, including viral RNA replication and virion assembly.[5] Ravidasvir exerts its antiviral effect by binding to NS5A and disrupting its complex functions.

Binding to NS5A Domain I

While the precise binding kinetics of Ravidasvir are not extensively published in peer-reviewed literature, it is understood to belong to a class of NS5A inhibitors that bind to the N-terminal Domain I of the protein. This domain is critical for the protein's dimerization and its ability to bind viral RNA, both of which are essential for the formation of a functional replication complex.

Dual Mode of Inhibition: Disruption of RNA Replication and Virion Assembly

The binding of Ravidasvir to NS5A is thought to induce a conformational change in the protein, leading to a dual mechanism of antiviral activity:

-

Inhibition of Viral RNA Replication: NS5A is a critical component of the HCV replication complex, a membrane-associated structure where viral RNA synthesis occurs. By binding to NS5A, Ravidasvir disrupts the integrity and function of this complex, thereby inhibiting the replication of the viral genome.[5] One of the proposed mechanisms is the interference with NS5A's ability to bind HCV RNA.

-

Impairment of Virion Assembly: NS5A is also involved in the intricate process of assembling new viral particles. It facilitates the interaction between the viral genome and the core protein on the surface of lipid droplets, a critical step in the formation of infectious virions. Ravidasvir's interaction with NS5A is believed to disrupt this process, leading to a decrease in the production of new, infectious viral particles.[5]

The following diagram illustrates the central role of NS5A in the HCV life cycle and the points of intervention by Ravidasvir.

Quantitative Analysis of Antiviral Activity

The potency of Ravidasvir has been quantified in preclinical studies using HCV replicon assays. These cell-based assays measure the ability of a compound to inhibit viral RNA replication. The 50% effective concentration (EC50) is a standard measure of antiviral activity, representing the concentration of the drug that inhibits 50% of viral replication.

| HCV Genotype | EC50 (nM) | Reference |

| 1a | 0.07-0.26 | [6] |

| 1b | 0.01-0.02 | [6] |

| 2a | <1 | [6] |

| 3a | 1.14 - 1.3 | [6][7] |

| 4a | <1 | [6] |

| 5a | <1 | [6] |

| 6a | <1 | [6] |

| 7 | 0.02-1.3 | [7] |

Table 1: In Vitro Activity of Ravidasvir (PPI-668) Against HCV Genotypes in Replicon Assays. [6][7][8]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

The antiviral activity of Ravidasvir is determined using a stable HCV replicon system in human hepatoma (Huh-7) cells. A detailed protocol for such an assay is outlined below.

Objective: To determine the 50% effective concentration (EC50) of Ravidasvir against a specific HCV genotype replicon.

Materials:

-

Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection antibiotic (e.g., G418).

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Plate the Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Dilution: Prepare a serial dilution of Ravidasvir in culture medium.

-

Treatment: Treat the cells with the different concentrations of Ravidasvir. Include a vehicle control (DMSO) and a no-drug control.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration of Ravidasvir relative to the controls. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for determining the EC50 of an antiviral compound using a replicon assay.

Resistance to Ravidasvir

As with other direct-acting antivirals, resistance to Ravidasvir can emerge through the selection of amino acid substitutions in the target protein, NS5A. These resistance-associated substitutions (RASs) can reduce the binding affinity of the drug to its target, thereby diminishing its antiviral activity.

Identification of Resistance-Associated Substitutions

RASs are identified by sequencing the NS5A region of the HCV genome from patients who have experienced treatment failure. The sequences are then compared to a wild-type reference sequence to identify amino acid changes.

Experimental Protocol: Sanger Sequencing of the HCV NS5A Region

Objective: To identify mutations in the NS5A region of HCV that may confer resistance to Ravidasvir.

Materials:

-

Patient plasma or serum sample.

-

Viral RNA extraction kit.

-

Reverse transcriptase and primers for cDNA synthesis.

-

Taq polymerase and primers for PCR amplification of the NS5A region.

-

PCR product purification kit.

-

Sequencing primers and reagents for Sanger sequencing.

-

DNA sequencing instrument.

Procedure:

-

RNA Extraction: Extract viral RNA from the patient sample.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase.

-

PCR Amplification: Amplify the NS5A region from the cDNA using specific primers.

-

Purification: Purify the PCR product to remove primers and dNTPs.

-

Sanger Sequencing: Sequence the purified PCR product using forward and reverse sequencing primers.

-

Sequence Analysis: Analyze the sequencing data to identify any amino acid substitutions compared to a reference sequence.

The following diagram illustrates the logical relationship between drug pressure, the emergence of RASs, and the subsequent impact on treatment outcome.

Known Resistance-Associated Substitutions

While a comprehensive profile of Ravidasvir-specific RASs and their fold-resistance is not extensively detailed in publicly available literature, clinical studies have provided some insights. Importantly, Ravidasvir has shown inhibitory effects on HCV variants with some known NS5A resistance mutations.[9] However, as with other NS5A inhibitors, certain substitutions can reduce its efficacy. The clinical relevance of these RASs is an area of ongoing research.

Conclusion

This compound is a potent, pangenotypic inhibitor of the HCV NS5A protein. Its core mechanism of action involves a dual blockade of viral RNA replication and virion assembly, stemming from its binding to Domain I of NS5A. Preclinical data demonstrate its high potency against a broad range of HCV genotypes. While resistance can emerge through mutations in the NS5A protein, Ravidasvir, as part of a combination therapy, remains a highly effective and crucial component in the global effort to eliminate Hepatitis C. Further research into the precise molecular interactions and the full spectrum of resistance will continue to refine its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: Ravidasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of ravidasvir plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ravidasvir plus sofosbuvir demonstrates high cure rate for people with hepatitis C genotype 4 | aidsmap [aidsmap.com]

- 5. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHARACTERIZATION AND IDENTIFICATION OF PPI-437, PPI-668 AND PPI-833 AS POTENT AND SELECTIVE HCV NS5A INHIBITORS WITH ACTIVITY AGAINST ALL HCV GENOTYPES [natap.org]

- 7. PPI-668, A Potent New Pan-Genotypic HCV NS5A Inhibitor: Phase 1 Efficacy and Safety [natap.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

Ravidasvir hydrochloride discovery and development

An In-depth Technical Guide to the Discovery and Development of Ravidasvir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly PPI-668) is a potent, second-generation, pan-genotypic direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3][4] Developed by Presidio Pharmaceuticals in collaboration with organizations like the Drugs for Neglected Diseases initiative (DNDi) and Pharco Pharmaceuticals, it has emerged as a critical component of affordable, all-oral combination therapies for chronic HCV infection.[1][3][4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development journey of ravidasvir, including detailed experimental protocols and key data presented for scientific evaluation.

Discovery and Medicinal Chemistry

The discovery of ravidasvir stemmed from a medicinal chemistry effort focused on a series of functionalized benzimidazole-naphthylene-imidazole derivatives designed as HCV NS5A inhibitors.[6] This work, led by Presidio Pharmaceuticals, aimed to develop a potent, pan-genotypic agent with a high barrier to resistance and a favorable pharmacokinetic profile suitable for once-daily oral dosing.[2][7]

Chemical Synthesis

The synthesis of ravidasvir is a multi-step process involving the convergent assembly of key fragments. A common synthetic route involves:

-

Preparation of the Benzimidazole-Naphthalene Core: A Miyaura borylation of a brominated naphthalene-imidazole intermediate is performed to create a boronic ester.[8] This is followed by a Suzuki coupling reaction with a protected bromo-benzimidazole fragment to form the core structure.[4][8]

-

Deprotection: The protecting groups (typically Boc groups) on the core structure are removed using acidic conditions.[8]

-

Acylation: The deprotected core is then subjected to a bis-acylation reaction with N-Moc-L-valine using a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).[8][9]

-

Salt Formation: The resulting ravidasvir freebase is treated with hydrochloric acid (HCl) and crystallized from a solvent system (e.g., ethanol and n-butyl acetate) to yield the stable this compound salt.[8][9]

Various patents outline alternative synthetic pathways and the preparation of key intermediates, optimizing yield and suitability for industrial-scale production.[10][11]

Mechanism of Action

Ravidasvir exerts its antiviral effect by specifically targeting and inhibiting the HCV NS5A protein.[1][4][12] NS5A is a large, hydrophilic phosphoprotein with no known enzymatic function but is essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.[2][13][14] By binding to NS5A, ravidasvir disrupts the formation of the viral replication complex and interferes with the assembly of new virus particles, thus potently halting the propagation of the virus.[2][14]

Caption: Mechanism of action of ravidasvir targeting HCV NS5A.

Preclinical Development

In Vitro Antiviral Activity

Ravidasvir's potency was established using cell-based HCV replicon assays. These assays confirmed its pan-genotypic activity, with highly potent inhibition observed across major HCV genotypes.

| HCV Genotype | EC₅₀ (nM) | Reference |

| Genotype 1a | 0.12 | [15] |

| Genotype 1b | 0.01 | [15] |

| Genotype 3a | 1.14 | [15] |

| Genotypes 1-6 | 0.04 - 1.14 | [2][14] |

| Table 1: In Vitro Potency of Ravidasvir Against HCV Genotypes. |

Studies also showed that ravidasvir remains active against HCV variants with resistance mutations to other classes of direct-acting antivirals.[1][3] Conversely, variants with reduced susceptibility to ravidasvir were found to be fully susceptible to other DAA classes, highlighting its potential utility in combination therapy.[1][3]

Animal Models and Pharmacokinetics

While specific preclinical animal studies for ravidasvir are not extensively detailed in the public literature, the development of such HCV inhibitors relies on established animal models. The chimpanzee was historically the primary model for HCV infection but its use is now highly restricted due to ethical and cost concerns.[16][17][18] Modern preclinical HCV research heavily utilizes small animal models, particularly immunodeficient mice (e.g., uPA-SCID) whose livers are engrafted with human hepatocytes, creating "humanized" chimeric mice that can be productively infected with HCV.[17][19][20] These models are crucial for evaluating the in vivo efficacy and pharmacokinetics of novel anti-HCV therapies.[17]

Pharmacokinetic studies in rats indicated that this compound has favorable characteristics for further development.[15] In early human studies, ravidasvir demonstrated rapid, dose-proportional absorption, with plasma concentrations far exceeding the EC₉₀ values for all HCV genotypes, supporting a once-daily dosing regimen.[4] The primary route of elimination is biliary excretion, with negligible renal excretion.[14][21]

Clinical Development

Ravidasvir has been evaluated in multiple clinical trials, primarily in combination with other DAAs like sofosbuvir, to form an all-oral, interferon-free regimen.

Caption: The development workflow of this compound.

Phase I Studies

Initial Phase I trials in healthy volunteers evaluated single oral doses (100, 200, and 300 mg) and multiple daily doses of ravidasvir.[22][23] The results showed that ravidasvir exposure increased in a dose-proportional manner with no evidence of accumulation after multiple doses.[22][23] The drug was well-tolerated.[22][23] Subsequent studies in treatment-naïve patients with HCV genotype 1 infection confirmed rapid and significant reductions in HCV RNA levels after just three days of monotherapy.[4]

Phase II/III Studies (STORM-C-1 Trial)

The pivotal STORM-C-1 trial was a two-stage, open-label, single-arm Phase II/III study conducted in Malaysia and Thailand.[5][24][25][26] It was designed to assess the efficacy and safety of ravidasvir in combination with sofosbuvir in a diverse, real-world population.[24]

| Trial Name | Design | Population | Intervention | Key Efficacy Outcome (SVR12) |

| STORM-C-1 | Phase II/III, two-stage, open-label, single-arm | 603 adults with chronic HCV (all genotypes), with/without compensated cirrhosis, including HIV co-infected patients.[5][21][24] | Ravidasvir (200 mg) + Sofosbuvir (400 mg) daily for 12 weeks (non-cirrhotic) or 24 weeks (cirrhotic).[21][27] | Overall: 96.8% - 97%[5][24][26][28] With Cirrhosis: 96%[24] Genotype 3: 97%[24] |

| EVEREST | Phase II, open-label, single-arm | 38 treatment-naïve, non-cirrhotic HCV genotype 1 patients.[29] | Ravidasvir (200 mg) + Danoprevir/ritonavir (100mg/100mg) + Ribavirin for 12 weeks.[29] | Overall: 100%[29] |

| China Phase 2/3 | Randomized, double-blind, placebo-controlled | 424 treatment-naïve, non-cirrhotic HCV genotype 1 patients.[30] | Ravidasvir + Danoprevir/ritonavir + Ribavirin for 12 weeks. | High virologic response rate achieved.[14] |

| Table 2: Summary of Key Clinical Trials for Ravidasvir-Based Regimens. |

The STORM-C-1 trial demonstrated excellent efficacy and safety, even in traditionally difficult-to-treat populations such as those with genotype 3 infection, compensated cirrhosis, and HIV/HCV co-infection.[24][28][31] The combination was well-tolerated with no unexpected safety signals.[24][25][28]

Pharmacokinetics in Patient Populations

A population pharmacokinetics substudy within STORM-C-1, involving 594 participants, analyzed ravidasvir's behavior.[21][27] The data were best described by a two-compartment model with first-order elimination.[21] While some covariates like concomitant antiretroviral therapy (ART) and sex had a statistically significant impact on ravidasvir clearance, the effect on overall drug exposure was not deemed clinically relevant, as evidenced by the consistently high efficacy rates across all subgroups.[21][27]

Experimental Protocols

In Vitro HCV Replicon Assay

The primary method for determining the in vitro potency of NS5A inhibitors like ravidasvir is the cell-based HCV replicon assay.

-

Objective: To measure a compound's ability to inhibit HCV RNA replication in a cellular environment.

-

Methodology:

-

Cell Lines: Human hepatoma cell lines (e.g., Huh-7) are engineered to stably harbor subgenomic HCV replicons. These replicons are RNA molecules that can replicate autonomously within the cell but do not produce infectious virus particles. They often contain a reporter gene, such as luciferase.[13][32]

-

Dual-Assay Format: To ensure specificity, a dual-replicon system is often used. This involves a mixture of cells containing HCV replicons and cells with replicons from a related but distinct virus, like Bovine Viral Diarrhea Virus (BVDV). This allows for simultaneous assessment of anti-HCV activity, anti-BVDV activity, and general cytotoxicity in a single well.[13][32]

-

Compound Treatment: Cells are seeded in microtiter plates and treated with serial dilutions of the test compound (e.g., ravidasvir).

-

Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for viral replication.

-

Readout: The level of replicon RNA replication is quantified. If a luciferase reporter is used, a substrate is added, and the resulting luminescence is measured. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the reduction in reporter signal against the compound concentration. Cytotoxicity (CC₅₀) is determined in parallel.

-

References

- 1. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: Ravidasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Portico [access.portico.org]

- 5. Ravidasvir journey | DNDi [dndi.org]

- 6. Discovery of ravidasvir (PPI-668) as a potent pan-genotypic HCV NS5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. presidiopharma.wordpress.com [presidiopharma.wordpress.com]

- 8. Synthesis of Ravidasvir Hydrochloride_Chemicalbook [chemicalbook.com]

- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 10. WO2017021270A1 - Process for the synthesis of ravidasvir - Google Patents [patents.google.com]

- 11. WO2018227988A1 - Method for preparing hepatitis c therapeutic drug ravidasvir - Google Patents [patents.google.com]

- 12. This compound for genotype 1 hepatitis C treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascletis.com [ascletis.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. mdpi.com [mdpi.com]

- 17. Animal Models for HCV Study - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 19. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Hepatitis C virus infection and related liver disease: the quest for the best animal model [frontiersin.org]

- 21. journals.asm.org [journals.asm.org]

- 22. journals.asm.org [journals.asm.org]

- 23. Pharmacokinetics, Safety, and Tolerability of Ravidasvir, with and without Danoprevir/Ritonavir, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficacy and safety of ravidasvir plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cdn.who.int [cdn.who.int]

- 26. Ravidasvir + sofosbuvir | DNDi [dndi.org]

- 27. Population pharmacokinetics of ravidasvir in adults with chronic hepatitis C virus infection and impact of antiretroviral treatment | DNDi [dndi.org]

- 28. dndi.org [dndi.org]

- 29. list.essentialmeds.org [list.essentialmeds.org]

- 30. Efficacy and Safety of All-oral, 12-week Ravidasvir Plus Ritonavir-boosted Danoprevir and Ribavirin in Treatment-naïve Noncirrhotic HCV Genotype 1 Patients: Results from a Phase 2/3 Clinical Trial in China - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Safety and Efficacy of Ravidasvir Plus Sofosbuvir in Hepatitis C [hepcoalition.org]

- 32. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

Ravidasvir Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Ravidasvir hydrochloride, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.

Chemical Structure and Identifiers

This compound is a second-generation, orally active and selective inhibitor of the HCV NS5A protein.[1][2] Its chemical structure is detailed below:

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride | [3][4] |

| Synonyms | Ravidasvir dihydrochloride, PPI-668, Ravidasvir HCl | [2][3] |

| CAS Number | 1303533-81-4 | [2][3] |

| Molecular Formula | C42H52Cl2N8O6 | [2][3] |

| PubChem CID | 71665718 | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for formulation development and experimental design.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 835.8 g/mol | [3] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO. | [2] |

| Storage Conditions | Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |

Mechanism of Action and Antiviral Activity

This compound exerts its antiviral effect by targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex and plays a central role in viral RNA replication and virion assembly. By inhibiting NS5A, this compound effectively disrupts the viral life cycle.

The potency of this compound against different HCV genotypes has been determined using in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in Table 3.

Table 3: In Vitro Antiviral Activity of this compound against HCV Genotypes

| HCV Genotype | Replicon System | EC50 (nM) | Source(s) |

| 1a | Huh7 cells | 0.12 | [6][7] |

| 1b | Huh7 cells | 0.01 | [6][7] |

| 3a | Huh7 cells | 1.14 | [6][7] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound, the following diagrams are provided.

Caption: Hepatitis C Virus (HCV) Replication Cycle and the Role of NS5A.

Caption: Experimental Workflow for In Vitro Antiviral and Cytotoxicity Assays.

Caption: Workflow for In Vitro Selection of Drug-Resistant HCV Replicons.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate reproducibility and further investigation.

HCV Replicon Assay for EC50 Determination (Luciferase Reporter)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418.

-

This compound stock solution in DMSO.

-

96-well or 384-well plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Compound Addition:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted compound to the cells. Include a vehicle control (DMSO only).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]

-

-

Luciferase Assay:

-

After incubation, equilibrate plates to room temperature.

-

Prepare and add the luciferase assay reagent to each well.

-

Incubate as per the manufacturer's instructions to allow for cell lysis and the luciferase reaction.

-

Measure the luminescence signal using a luminometer.[8]

-

-

Data Analysis:

-

Normalize the luminescence data.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and fit to a dose-response curve to determine the EC50 value.

-

MTT Cytotoxicity Assay for CC50 Determination

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound using an MTT assay.

Materials:

-

Huh-7 cells.

-

DMEM with 10% FBS and antibiotics.

-

This compound stock solution in DMSO.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at a predetermined density and incubate overnight.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the cells. Include a vehicle control and a no-cell control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration and fit to a dose-response curve to determine the CC50 value.

-

In Vitro Resistance Selection

This protocol provides a general framework for the selection of HCV replicons with reduced susceptibility to this compound.

Procedure:

-

Long-term Culture:

-

Culture HCV replicon-harboring cells in the presence of a starting concentration of this compound (typically at or near the EC50 value).

-

-

Dose Escalation:

-

Gradually increase the concentration of this compound in the culture medium as the cells begin to grow out.

-

-

Isolation of Resistant Clones:

-

Isolate individual cell colonies that are able to proliferate at high concentrations of the inhibitor.

-

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell clones.

-

Amplify the NS5A coding region by RT-PCR.

-

Sequence the amplified DNA to identify mutations.[10]

-

-

Phenotypic Analysis:

-

Introduce the identified mutations into a wild-type replicon construct.

-

Perform a replicon assay to confirm the reduced susceptibility to this compound and to assess the replicative fitness of the mutant replicons.

-

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. medkoo.com [medkoo.com]

- 3. Ravidasvir dihydrochloride | C42H52Cl2N8O6 | CID 71665718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ravidasvir | C42H50N8O6 | CID 52918888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1303533-81-4 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. hepcguidelines.org.au [hepcguidelines.org.au]

A Technical Guide to the Synthesis of Ravidasvir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir, also known as PPI-668, is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] It has demonstrated high efficacy in clinical trials, particularly when used in combination with other direct-acting antivirals like sofosbuvir, leading to high sustained virological response rates.[2] This technical guide provides a detailed overview of the synthetic pathway for Ravidasvir hydrochloride, consolidating information from key patents and scientific literature to serve as a comprehensive resource for chemical synthesis and drug development.

Overall Synthetic Strategy

The synthesis of this compound is a convergent process that involves the preparation of two key heterocyclic fragments: a benzimidazole-pyrrolidine moiety and a naphthalene-imidazole-pyrrolidine moiety. These fragments are then coupled via a Suzuki-Miyaura reaction to form the core structure of the molecule. The synthesis is completed by the deprotection of Boc groups and subsequent acylation with N-Moc-L-valine, followed by conversion to the hydrochloride salt.[3]

Synthesis of Key Intermediates

Synthesis of the Benzimidazole Fragment

The benzimidazole portion of Ravidasvir is synthesized from 4-bromo-1,2-diaminobenzene. The synthesis involves two primary steps: amide bond formation with a protected proline derivative, followed by cyclization to form the benzimidazole ring.

A detailed experimental protocol for a key benzimidazole intermediate, methyl (R)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate, is outlined in the patent literature.[4] The process begins with the coupling of (S)-1-((R)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid and 4-bromo-1,2-diaminobenzene using a condensing agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl).[4] This is followed by cyclization in the presence of an organic acid, such as acetic acid, to yield the desired benzimidazole derivative.[4]

Table 1: Experimental Protocol for the Synthesis of the Benzimidazole Intermediate [4]

| Step | Reaction | Key Reagents & Solvents | Reaction Conditions |

| 1 | Amide Coupling | (S)-1-((R)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid, 4-bromo-1,2-diaminobenzene, EDC·HCl, Tetrahydrofuran (THF) | 0°C to 25°C, ~1.5 hours |

| 2 | Benzimidazole Formation | Acetic acid, Ethyl acetate | Reflux, ~2 hours |

Synthesis of the Naphthalene-Imidazole Fragment

The synthesis of the naphthalene-imidazole fragment begins with 2-bromonaphthalene and proceeds through a three-step sequence.[3]

-

Friedel-Crafts Acylation: 2-bromonaphthalene undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride to yield an α-chloroketone.[3]

-

Alkylation: The resulting α-chloroketone is then alkylated with N-Boc-L-proline.[3]

-

Imidazole Cyclization: The diketo intermediate is cyclized to form the imidazole ring upon heating with ammonium acetate.[3]

An alternative approach involves the Friedel-Crafts acylation of 2-bromonaphthalene with chloroacetyl chloride to give 1-(6-bromo-2-naphthyl)-2-chloroethanone. This intermediate is then coupled with N-Boc-L-proline.

Assembly of the Ravidasvir Core Structure

The core of the Ravidasvir molecule is assembled through a Suzuki-Miyaura cross-coupling reaction.

Miyaura Borylation

The brominated naphthalene-imidazole intermediate undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst such as PdCl2(dppf) and a base like potassium acetate to form the corresponding boronic ester.[3]

Suzuki-Miyaura Coupling

The newly formed boronic ester is then coupled with the previously synthesized benzimidazole fragment under Suzuki conditions.[3] This reaction is typically catalyzed by a palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), in the presence of a base such as sodium bicarbonate.

Table 2: Experimental Protocol for Suzuki-Miyaura Coupling

| Step | Reaction | Key Reagents & Solvents | Reaction Conditions |

| 1 | Suzuki Coupling | Aryl boronate, 5-bromo-2-[N-Boc-pyrrolidin-2(S)-yl]imidazole, PdCl2(dppf), NaHCO3, Dioxane/H2O | 85°C |

Final Synthetic Steps

Deprotection and Acylation

Following the successful coupling of the two main fragments, the Boc protecting groups are removed under acidic conditions.[3] The resulting free amine is then bis-acylated with N-Moc-L-valine using a coupling agent like EDCI to generate the Ravidasvir free base.[3]

Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. The Ravidasvir free base is treated with hydrochloric acid in a suitable solvent system, such as ethanol and n-butyl acetate, followed by crystallization to yield this compound.[3]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages in the synthesis of this compound.

Caption: Overview of the convergent synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a multi-step process that relies on established synthetic methodologies, including amide coupling, heterocycle formation, and palladium-catalyzed cross-coupling reactions. The convergent approach allows for the efficient assembly of the complex molecular architecture from two key intermediates. This guide provides a foundational understanding of the synthetic pathway, which can be further optimized and adapted for large-scale production. The detailed protocols and visual representations serve as a valuable resource for chemists and researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Ravidasvir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ravidasvir hydrochloride is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics and bioavailability of ravidasvir. The information is compiled from various clinical and preclinical studies to support further research and development. Ravidasvir exhibits favorable pharmacokinetic properties, including rapid absorption and a plasma concentration profile that supports once-daily dosing. While its metabolism is not extensive, it is primarily eliminated through biliary excretion. This document summarizes key quantitative data in structured tables, details the experimental protocols from pivotal studies, and provides visual representations of relevant pathways and workflows.

Pharmacokinetic Properties of Ravidasvir

Absorption

Ravidasvir is readily absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2 hours in healthy subjects.[3] The absorption of ravidasvir is not significantly affected by food.

Table 1: Summary of Absorption Parameters for Ravidasvir

| Parameter | Value | Study Population | Reference |

| Tmax (single dose) | 1.5 - 2.0 hours | Healthy Volunteers | [3] |

| Effect of Food | Cmax is reduced, but the relative bioavailability remains unchanged. | Healthy Volunteers |

Bioavailability

The absolute bioavailability of this compound has not been reported in the available scientific literature. In population pharmacokinetic models, bioavailability has been fixed to 1 for calculation purposes, with inter-individual and inter-occasional variability considered on absorption parameters.[2]

Distribution

Ravidasvir is highly bound to plasma proteins. The volume of distribution suggests that the drug is distributed into the tissues.

Table 2: Summary of Distribution Parameters for Ravidasvir

| Parameter | Value | Study Population | Reference |

| Protein Binding | Highly bound | In vitro | |

| Volume of Distribution (Vd/F) | Allometrically scaled on fat-free mass in population PK models. | HCV-infected adults | [1][2] |

Metabolism

The metabolism of ravidasvir is considered negligible. In vitro studies and preclinical data suggest that it undergoes minor mono-oxidation. Ravidasvir is not significantly metabolized by CYP3A4.[2]

Excretion

Ravidasvir is primarily eliminated unchanged through biliary excretion.[2] Renal excretion of the parent drug is negligible.

Table 3: Summary of Elimination Parameters for Ravidasvir

| Parameter | Value | Study Population | Reference |

| Elimination Half-life (t½) | ~7 hours | Healthy Volunteers | [3] |

| Oral Clearance (CL/F) | Varies with covariates such as fat-free mass, sex, and concomitant antiretroviral therapy. | HCV-infected adults | [1][2] |

| Primary Route of Excretion | Biliary | Inferred from low renal clearance | [2] |

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ravidasvir from a pivotal Phase 1 study in healthy volunteers and a population pharmacokinetic analysis from the STORM-C-1 trial in HCV-infected adults.

Table 4: Single-Dose Pharmacokinetics of Ravidasvir in Healthy Volunteers

| Dose | Cmax (ng/mL) | AUC₀₋₄₈ (ng·h/mL) | t½ (h) |

| 100 mg | 1030 ± 320 | 7630 ± 1840 | 7.26 ± 1.25 |

| 200 mg | 2240 ± 690 | 16500 ± 4150 | 7.37 ± 1.13 |

| 300 mg | 3380 ± 1170 | 25800 ± 8880 | 7.39 ± 1.09 |

Data presented as mean ± standard deviation.

Table 5: Multiple-Dose Pharmacokinetics of Ravidasvir (200 mg once daily for 7 days) in Healthy Volunteers

| Parameter | Value |

| Cmax,ss (ng/mL) | 2540 ± 780 |

| AUCτ (ng·h/mL) | 19920 ± 5430 |

| Cmin,ss (ng/mL) | 190 (110 - 330) |

Data presented as mean ± standard deviation, except for Cmin,ss which is presented as median (range).

Table 6: Population Pharmacokinetic Parameters of Ravidasvir in HCV-Infected Adults (STORM-C-1 Trial)

| Parameter | Population Mean (95% CI) | Inter-individual Variability (CV%) |

| Oral Clearance (CL/F, L/h) | 11.5 (10.9 - 12.1) | 45.2 |

| Central Volume of Distribution (Vc/F, L) | 185 (168 - 202) | 58.1 |

| Peripheral Volume of Distribution (Vp/F, L) | 344 (308 - 380) | 63.2 |

| Inter-compartmental Clearance (Q/F, L/h) | 15.3 (13.5 - 17.1) | 55.4 |

| Mean Transit Time (h) | 1.23 (1.13 - 1.33) | 60.1 |

Parameters are for a typical individual not receiving antiretroviral therapy, normalized to a fat-free mass of 50.52 kg.

Experimental Protocols

Phase 1 Study in Healthy Volunteers (NCT03430830)

-

Study Design: A randomized, single-blind, placebo-controlled, dose-escalation study.

-

Participants: Healthy adult volunteers.

-

Dosing Regimens:

-

Single ascending doses of 100 mg, 200 mg, and 300 mg of ravidasvir.

-

Multiple doses of 200 mg of ravidasvir once daily for 7 days.

-

-

Pharmacokinetic Sampling: Serial blood samples were collected at pre-dose and at various time points post-dose up to 48 hours for single-dose cohorts and at steady state for the multiple-dose cohort.

-

Analytical Method: Plasma concentrations of ravidasvir were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

STORM-C-1 Trial: Population Pharmacokinetic Sub-study (NCT02961426)

-

Study Design: A two-stage, open-label, single-arm, phase 2/3 clinical trial.[4][5] A sub-study was conducted to assess the population pharmacokinetics of ravidasvir.[1]

-

Participants: Adult patients with chronic HCV infection, with or without compensated cirrhosis, and with or without HIV co-infection.[4][5]

-

Dosing Regimen: Oral administration of 200 mg ravidasvir and 400 mg sofosbuvir once daily.[4][5] The treatment duration was 12 weeks for non-cirrhotic patients and 24 weeks for patients with compensated cirrhosis.[4][5]

-

Pharmacokinetic Sampling:

-

Intensive Sampling: A subset of participants underwent intensive pharmacokinetic sampling at week 4, with blood samples collected at pre-dose and at 1, 2, 3, 4, 6, 8, and 24 hours post-dose.

-

Sparse Sampling: The majority of participants had sparse pharmacokinetic samples collected at weeks 4, 8, and 12 at various times post-dose.[6]

-

-

Analytical Method: Plasma concentrations of ravidasvir were quantified using a validated LC-MS/MS method.[7] The method involved protein precipitation for sample extraction.[7]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Ravidasvir ADME Pathway.

Caption: STORM-C-1 PK Sub-study Workflow.

Caption: Bioanalytical Sample Preparation.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile for the treatment of chronic hepatitis C infection. Its rapid absorption, long half-life supporting once-daily dosing, and minimal metabolism contribute to its clinical utility. While the absolute bioavailability has not been formally reported, its efficacy in clinical trials suggests sufficient systemic exposure. Further studies to definitively determine the absolute bioavailability and to further characterize any minor metabolic pathways would provide a more complete understanding of its disposition. The data presented in this guide offer a robust foundation for researchers and drug development professionals working with this important antiviral agent.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Population pharmacokinetics of ravidasvir in adults with chronic hepatitis C virus infection and impact of antiretroviral treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Safety, and Tolerability of Ravidasvir, with and without Danoprevir/Ritonavir, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of ravidasvir plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dndi.org [dndi.org]

- 6. Population pharmacokinetics of ravidasvir in adults with chronic hepatitis C virus infection and impact of antiretroviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effective quantification of ravidasvir (an NS5A inhibitor) and sofosbuvir in rat plasma by validated LC-MS/MS method and its application to pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

Ravidasvir Hydrochloride: A Deep Dive into its Core Function as an NS5A Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of Ravidasvir hydrochloride, a potent, second-generation, pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor.[1][2] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, Ravidasvir has demonstrated significant efficacy and a high barrier to resistance in clinical trials, positioning it as a key component in combination therapies for chronic HCV infection.[2][3][4] This document, intended for researchers, scientists, and drug development professionals, will explore the mechanism of action, quantitative efficacy, and the experimental basis for our understanding of this antiviral agent.

The Central Role of NS5A in the HCV Replication Cycle

The Hepatitis C virus non-structural protein 5A (NS5A) is a proline-rich phosphoprotein essential for the viral life cycle, despite possessing no known enzymatic function.[5] It acts as a multifunctional regulator, orchestrating viral RNA replication and virion assembly through a complex network of interactions with both viral and host cellular proteins. NS5A is a component of the viral replication complex and is involved in the formation of the "membranous web," a specialized intracellular structure that serves as the site of HCV RNA synthesis.

NS5A exists in two main phosphorylated forms, a basal-phosphorylated (p56) and a hyper-phosphorylated (p58) state. The dynamic interplay between these two forms is critical for regulating its diverse functions in the viral life cycle.

Mechanism of Action of this compound

This compound exerts its potent antiviral activity by targeting and inhibiting the function of the HCV NS5A protein. By binding to NS5A, Ravidasvir disrupts the protein's critical roles in viral RNA replication and the assembly of new virus particles. The exact mechanism is thought to involve the induction of a conformational change in NS5A, which interferes with its ability to interact with other viral and host factors necessary for the formation and function of the replication complex. This disruption ultimately leads to a profound suppression of HCV replication. Studies have shown that NS5A inhibitors can block the hyperphosphorylation of NS5A, a key regulatory step in the viral life cycle.[6]

Below is a diagram illustrating the HCV replication cycle and the point of intervention for Ravidasvir.

Quantitative In Vitro Efficacy

Ravidasvir has demonstrated potent pan-genotypic activity in in vitro studies, primarily evaluated using HCV replicon assays. The 50% effective concentration (EC50) values highlight its sub-nanomolar to picomolar potency against various HCV genotypes.

| HCV Genotype | Replicon System | EC50 (nM) | Reference |

| Genotype 1a | Huh-7 cells | 0.12 | [1] |

| Genotype 1b | Huh-7 cells | 0.01 | [1] |

| Genotype 3a | Huh-7 cells | 1.14 | [1] |

Resistance Profile

A critical aspect of any antiviral therapy is the potential for the emergence of drug resistance. For NS5A inhibitors, resistance-associated substitutions (RASs) can arise, primarily within Domain I of the NS5A protein. While Ravidasvir has shown a high barrier to resistance, certain substitutions can reduce its susceptibility.[3][4]

| NS5A Substitution | HCV Genotype | Fold Change in EC50 | Reference |

| M28T | 1a | Varies | [5] |

| Q30R/E/K | 1a | High | [5] |

| L31M/V | 1a | Varies | [5] |

| Y93H/N/C | 1a | High | [5] |

| L31F/V | 1b | Varies | [5] |

| Y93H/N | 1b | Varies | [5] |

It is noteworthy that Ravidasvir has been shown to inhibit the replication of HCV variants that have developed resistance to other classes of direct-acting antivirals (DAAs).[2][4] Furthermore, HCV variants with reduced susceptibility to Ravidasvir often remain fully susceptible to other DAAs, highlighting the importance of combination therapy.[2][4]

Clinical Efficacy: The STORM-C-1 Trial

The STORM-C-1 trial was a pivotal Phase II/III, open-label, single-arm, multicenter study conducted in Malaysia and Thailand to assess the efficacy, safety, and tolerability of Ravidasvir in combination with Sofosbuvir.[7][8][9][10]

Study Design:

-

Participants: Adults with chronic HCV infection (with or without compensated cirrhosis), including those with HIV co-infection and those previously treated with interferon-based therapy.[7][8]

-

Treatment Regimen:

-

Primary Endpoint: Sustained Virological Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[10]

| Patient Population | Genotype(s) | SVR12 Rate (%) | 95% Confidence Interval | Reference |

| Overall (Stage 1) | 1, 2, 3, 6 | 97 | 94 - 99 | [10] |

| With Cirrhosis (Stage 1) | 1, 3, 6 | 96 | - | [10] |

| Genotype 3 (Stage 1) | 3 | 97 | - | [10] |

| Final Results (Overall) | 1, 2, 3, 6 | 96.8 | 95.1 - 98.1 | [7] |

The STORM-C-1 trial demonstrated that the combination of Ravidasvir and Sofosbuvir is highly effective and well-tolerated across a diverse population of patients with chronic HCV infection, including difficult-to-treat subgroups.[7]

Experimental Protocols

In Vitro HCV Replicon Assay

This assay is fundamental for determining the in vitro efficacy (EC50) of NS5A inhibitors. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously.

Methodology:

-

Cell Seeding: Plate Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates at a density of 5,000 to 10,000 cells per well.[11]

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment: Add the diluted compound to the cells and incubate for 72 hours at 37°C.[11][12]

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. The light output is proportional to the level of HCV RNA replication.[7][11]

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the luciferase activity compared to the untreated control.

Resistance Selection Study

This protocol is designed to identify amino acid substitutions in NS5A that confer resistance to an inhibitor.

Methodology:

-

Establish Stable Replicon Cell Lines: Transfect Huh-7 cells with HCV replicon RNA and select for stable cell lines by treating with an appropriate selection agent (e.g., G418).[13]

-

Drug Selection: Culture the stable replicon cells in the presence of Ravidasvir at a concentration around the EC50 value.[13]

-

Dose Escalation: Gradually increase the concentration of Ravidasvir as the cells begin to grow out, indicating the selection of resistant populations.

-

Isolation of Resistant Colonies: Isolate and expand individual resistant cell colonies.

-

Genotypic Analysis: Extract total RNA from the resistant colonies. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region, followed by sequencing to identify mutations.[8]

-

Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon backbone using site-directed mutagenesis to confirm that the specific mutations confer resistance.

Western Blot for NS5A Phosphorylation

This method is used to assess the phosphorylation status of NS5A in response to inhibitor treatment.

Methodology:

-

Cell Treatment and Lysis: Treat HCV replicon-containing cells with Ravidasvir for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.[10][14][15]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar assay.[10]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The two phosphorylated forms of NS5A (p56 and p58) will appear as distinct bands.[16]

-

Quantification: Use densitometry to quantify the intensity of the p56 and p58 bands to determine the effect of the inhibitor on NS5A hyperphosphorylation.[10][16]

Conclusion

This compound is a highly potent, pan-genotypic NS5A inhibitor that represents a significant advancement in the treatment of chronic Hepatitis C. Its robust in vitro activity, high barrier to resistance, and excellent clinical efficacy in combination with other direct-acting antivirals underscore its importance as a therapeutic agent. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel anti-HCV compounds. Further research into the precise molecular interactions between Ravidasvir and the NS5A protein will continue to enhance our understanding of its mechanism of action and inform the development of future antiviral strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: Ravidasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UpToDate 2018 [bsgdtphcm.vn]

- 4. An NS5A single optimized method to determine genotype, subtype and resistance profiles of Hepatitis C strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hcvguidelines.org [hcvguidelines.org]

- 9. ijsrp.org [ijsrp.org]

- 10. benchchem.com [benchchem.com]

- 11. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccr.cancer.gov [ccr.cancer.gov]

- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Western blot optimization | Abcam [abcam.com]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Ravidasvir Hydrochloride: A Technical Guide for Hepatitis C Virus Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ravidasvir hydrochloride (formerly PPI-668) is a potent, second-generation, pan-genotypic direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Developed to provide an affordable and effective treatment option, Ravidasvir has demonstrated high efficacy and a favorable safety profile in clinical trials, particularly when used in combination with other DAAs like sofosbuvir.[3][4] Its mechanism of action, which involves the inhibition of a critical viral protein, disrupts both viral RNA replication and virion assembly.[5][6] This document provides an in-depth technical overview of this compound, summarizing its antiviral activity, clinical efficacy, pharmacokinetic properties, and the experimental protocols used for its evaluation.

Mechanism of Action

Ravidasvir's primary target is the HCV NS5A protein, a multifunctional phosphoprotein essential for the viral life cycle.[5][7] NS5A does not have a known enzymatic function but acts as a critical regulator in the formation of the membranous web, the site of viral RNA replication.[5][8] It interacts with both viral and host components to coordinate viral genome replication and the assembly of new virus particles.[5][9]

Ravidasvir binds to the N-terminus of NS5A, inducing a conformational change that inhibits its function.[10][11] This inhibition disrupts the formation of the replication complex and interferes with virion assembly, leading to a potent reduction in HCV RNA levels.[6][9]

Furthermore, NS5A is known to modulate various host cell signaling pathways to promote viral persistence and evade the host immune response.[12] It has been shown to interact with the Grb2 adaptor protein to disrupt the MAPK mitogenic pathway and with the p85 subunit of PI3K to activate the pro-survival PI3K-AKT pathway.[13] NS5A can also induce oxidative stress, leading to the activation of transcription factors like STAT-3 and NF-κB.[14] By inhibiting NS5A, Ravidasvir may also interfere with these virus-host interactions.

Quantitative Data

In Vitro Antiviral Activity

Ravidasvir demonstrates potent antiviral activity against multiple HCV genotypes in cell-based replicon assays. The 50% effective concentration (EC50) values are typically in the picomolar to low nanomolar range, highlighting its high potency.

| Table 1: In Vitro Antiviral Activity of Ravidasvir | |

| HCV Genotype/Replicon | EC50 (nM) |

| Genotype 1a | 0.12[2][15] |

| Genotype 1b | 0.01[2][15] |

| Genotype 3a | 1.14[2][15] |

| Genotypes 1-6 | 0.04 - 1.14[16] |

Clinical Efficacy

Clinical trials have consistently shown high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12). The combination of Ravidasvir with the NS5B polymerase inhibitor Sofosbuvir has been particularly successful.

| Table 2: Efficacy of Ravidasvir (200 mg) + Sofosbuvir (400 mg) in STORM-C-1 Trial | |

| Patient Population | SVR12 Rate (%) |

| Overall (n=300) | 97%[4][17][18] |

| With Compensated Cirrhosis (24-week treatment) | 96%[17][18][19] |

| Genotype 3 Infection | 97%[17][18][19] |

| Genotype 3 with Cirrhosis | 96%[18][20] |

| HIV Co-infection | No difference in SVR12 rates[4][17][18] |

| Previous Interferon Treatment | No difference in SVR12 rates[4][17][18] |

| Note: Treatment duration was 12 weeks for non-cirrhotic patients and 24 weeks for patients with compensated cirrhosis.[4][17] |

| Table 3: Efficacy of Ravidasvir + Sofosbuvir in Genotype 4 Patients (PYRAMID 1) | |

| Patient Group | SVR12 Rate (%) |

| Non-cirrhotic, Treatment-Naïve (12 weeks, no ribavirin) | 100%[21] |

| Non-cirrhotic, Treatment-Experienced (12 weeks, no ribavirin) | 95%[21] |

| Cirrhotic, Treatment-Naïve (12 weeks, with ribavirin) | 92%[21] |

| Cirrhotic, Treatment-Experienced (12 weeks, with ribavirin) | 86%[21] |

| Cirrhotic, Treatment-Experienced (16 weeks, with ribavirin) | 100%[21] |

Pharmacokinetic Properties

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Ravidasvir. It is generally well-tolerated with predictable pharmacokinetics.

| Table 4: Pharmacokinetic Parameters of Ravidasvir | |

| Parameter | Value / Description |

| Time to Maximum Concentration (Tmax) | 1.5 to 2 hours[16] |

| Half-life (t1/2) | Approximately 7 hours[16] |

| Elimination | Primarily eliminated unchanged via biliary excretion; negligible renal excretion.[22] |

| Drug-Drug Interactions | Concomitant antiretroviral treatment (ART), particularly efavirenz-based regimens, can increase Ravidasvir's oral clearance (CL/F) by 30-60%. However, this was not found to be clinically relevant to efficacy.[22][23] |

Resistance

As with other DAAs, treatment with NS5A inhibitors can lead to the selection of resistance-associated substitutions (RASs) in the target protein. For NS5A inhibitors, RASs commonly occur at specific positions in the N-terminus of the protein. While Ravidasvir has shown a high barrier to resistance, certain substitutions, such as those at amino acid positions L31 and Y93, have been identified in vitro as conferring resistance to this class of drugs.[1][11] Despite the presence of baseline NS5A RASs in some patients, high SVR rates have still been achieved with Ravidasvir combination therapy.[19]

Experimental Protocols

HCV Replicon Assay (for EC50 Determination)

This cell-based assay is the standard method for determining the in vitro potency of anti-HCV compounds.

-

Principle: A subgenomic or full-length HCV RNA molecule, engineered to replicate autonomously in a human hepatoma cell line (e.g., Huh-7), is utilized.[7][24] These replicons often contain a reporter gene, such as luciferase, to allow for easy quantification of viral replication.[7]

-

Methodology:

-

Cell Culture: Maintain Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5) in a suitable growth medium (e.g., DMEM with 10% FBS and non-essential amino acids).

-

Transfection: Introduce the HCV replicon RNA into the Huh-7 cells via electroporation.[11]

-

Plating: Plate the transfected cells into multi-well plates (e.g., 96-well) at a predetermined density.

-

Compound Addition: Prepare serial dilutions of this compound in the cell culture medium and add them to the plated cells. Include appropriate controls (vehicle-only and no-drug).

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow for HCV replication.[7][25]

-

Quantification: Measure the level of HCV replication. If using a luciferase reporter, lyse the cells and measure luminescence using a luminometer.

-

Cytotoxicity Assessment: In parallel, assess cell viability using an assay like MTS or CellTiter-Glo to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Plot the percentage of replication inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value. The therapeutic index is calculated as CC50 / EC50.[11]

-

HCV RNA Quantification (qRT-PCR)

This molecular assay is used to measure the viral load in patient plasma or serum, which is the primary endpoint for determining clinical efficacy (SVR).

-

Principle: Viral RNA is converted to complementary DNA (cDNA) by reverse transcriptase, and the cDNA is then amplified using real-time polymerase chain reaction (PCR). A fluorescent probe that binds to the target HCV sequence allows for the real-time monitoring and quantification of the amplified DNA, which is proportional to the initial amount of viral RNA.[7]

-

Methodology:

-

Sample Collection: Collect whole blood from patients and process to obtain serum or plasma.

-

RNA Extraction: Isolate total RNA from the serum/plasma sample using a commercial viral RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and HCV-specific primers.

-

Real-Time PCR: Perform real-time PCR using the generated cDNA, HCV-specific primers, a fluorescently labeled probe, and a master mix containing DNA polymerase. Commercially available and validated kits are often used for clinical assessment (e.g., Abbott RealTime HCV, Cobas AmpliPrep/Cobas TaqMan HCV Test).[26]

-

Data Analysis: The instrument software generates a standard curve from known quantities of HCV RNA standards. The viral load of the patient sample (in International Units per milliliter, IU/mL) is interpolated from this curve. The lower limit of quantification (LLOQ) is a critical parameter for defining an undetectable viral load.[26]

-

Conclusion

This compound is a highly potent NS5A inhibitor with a pan-genotypic profile, representing a significant tool in the global effort to eliminate Hepatitis C. Its high efficacy in combination therapies, even in difficult-to-treat populations such as those with cirrhosis or HIV co-infection, underscores its clinical value.[18][27] The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and combat HCV infection.

References

- 1. This compound for genotype 1 hepatitis C treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. cdn.who.int [cdn.who.int]

- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 6. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Pharmacokinetics, Safety, and Tolerability of Ravidasvir, with and without Danoprevir/Ritonavir, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy and safety of ravidasvir plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. list.essentialmeds.org [list.essentialmeds.org]

- 20. Efficacy and safety of ravidasvir plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ravidasvir plus sofosbuvir demonstrates high cure rate for people with hepatitis C genotype 4 | aidsmap [aidsmap.com]

- 22. Population pharmacokinetics of ravidasvir in adults with chronic hepatitis C virus infection and impact of antiretroviral treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Population pharmacokinetics of ravidasvir in adults with chronic hepatitis C virus infection and impact of antiretroviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Study on Anti-Hepatitis C Virus Activity of Spatholobus suberectus Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Performance Evaluation of In Vitro Screening and Diagnostic Kits for Hepatitis C Virus Infection [frontiersin.org]

- 27. Ravidasvir + sofosbuvir | DNDi [dndi.org]

Early-Phase Clinical Trials of Ravidasvir Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir hydrochloride (formerly PPI-668) is a potent, pangenotypic second-generation direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] Developed to address the global burden of chronic HCV infection, particularly in low- and middle-income countries, ravidasvir has been evaluated in several early-phase clinical trials.[3][4] This technical guide synthesizes the available data from these foundational studies, focusing on quantitative outcomes, experimental designs, and the underlying mechanism of action.

Mechanism of Action

Ravidasvir inhibits the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][5] By binding to NS5A, ravidasvir disrupts its function, thereby halting the viral life cycle.[1] This targeted inhibition leads to a rapid reduction in HCV RNA levels in infected individuals.[6]

Key Early-Phase Clinical Trials

Ravidasvir has been evaluated in several key clinical trials, often in combination with other direct-acting antivirals like sofosbuvir. These studies have established its safety and efficacy across various HCV genotypes and patient populations.

The STORM-C-1 Trial

The STORM-C-1 trial was a pivotal two-stage, open-label, single-arm, phase II/III study conducted in Malaysia and Thailand. It was designed to assess the efficacy and safety of ravidasvir in combination with sofosbuvir in a diverse population of adults with chronic HCV infection.[7][8][9]

Experimental Protocol: STORM-C-1

-

Study Design: A two-stage, open-label, multicenter, single-arm, phase II/III trial.[7][8]

-

Patient Population: Adults aged 18-69 years with chronic HCV infection, with or without compensated cirrhosis (Metavir F0-F4, Child-Pugh A). The trial included patients regardless of HCV genotype, HIV co-infection status, or previous interferon-based treatment.[7][8]

-

Treatment Regimen:

-

Primary Endpoint: Sustained Virological Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[7][8]

-

Pharmacokinetics Sub-study: A nested sub-study evaluated the population pharmacokinetics of ravidasvir, including the impact of covariates and drug-drug interactions with antiretroviral therapy in HIV/HCV co-infected patients.[10][11]

Quantitative Data Summary: STORM-C-1 (Stage 1)

| Parameter | Overall Cohort (N=301) | Patients with Cirrhosis (N=81) | Patients with Genotype 3 (N=158) | HIV Co-infected Patients (N=90) |

| SVR12 Rate | 97% (291/300)[7] | 96% (78/81)[7] | 97% (153/158)[7] | No difference in SVR12 rates[7] |

| Common Adverse Events | Pyrexia (12%), Cough (9%), Upper respiratory tract infection (8%), Headache (7%)[7][8] | - | - | - |

| Serious Adverse Events | No deaths or treatment discontinuations due to drug-related serious adverse events.[7][8] | - | - | - |

Other Key Early-Phase Trials

Several other trials have provided crucial data on the efficacy and safety of ravidasvir in different combinations and patient populations.

Quantitative Data Summary: PYRAMID 1, EVEREST, and ASC16-II/III-CTP-1-01 Trials

| Trial Name | Patient Population | Treatment Regimen | Key Efficacy Outcome (SVR12) | Reference(s) |

| PYRAMID 1 | 298 Egyptian patients with HCV Genotype 4 (treatment-naïve and experienced, with and without cirrhosis) | Ravidasvir (200mg) + Sofosbuvir (400mg) +/- Ribavirin for 12 or 16 weeks | 95.3% overall; 98.9% in non-cirrhotic treatment-naïve patients.[12] | [12][13] |

| EVEREST | 38 treatment-naïve, non-cirrhotic HCV Genotype 1 patients in China | Ravidasvir (200mg) + Danoprevir (100mg/ritonavir 100mg) + Ribavirin for 12 weeks | 100%[12] | [12] |

| ASC16-II/III-CTP-1-01 | 424 treatment-naïve, non-cirrhotic HCV Genotype 1 patients in China | Ravidasvir (200mg) + Danoprevir/Ritonavir + Ribavirin (n=318) vs. Placebo (n=106) for 12 weeks | 99% (per-protocol analysis)[13][14] | [13][14] |

Pharmacokinetics and Drug Interactions

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of ravidasvir.

-

Absorption and Dosing: Ravidasvir is readily absorbed, with a time to maximum concentration (Tmax) of 1.5 to 2 hours and an estimated half-life of approximately 7 hours. Pharmacokinetic data support a once-daily dosing regimen.[15]

-

Dose Proportionality: Exposure to ravidasvir increases in a dose-proportional manner following single doses of 100 mg, 200 mg, and 300 mg, with no evidence of accumulation after multiple doses.[15]

-

Drug-Drug Interactions:

-

Coadministration with ritonavir-boosted danoprevir resulted in a significant increase in ravidasvir plasma concentrations.[15]

-

Ravidasvir is a P-glycoprotein (P-gp) substrate; therefore, co-administration with strong P-gp inducers is contraindicated.[16]

-

Population pharmacokinetic modeling from the STORM-C-1 trial indicated that while concomitant antiretroviral therapy (notably efavirenz-based regimens) increased ravidasvir clearance, the effect on drug exposure was not considered clinically relevant based on the high efficacy observed.[10][11] No clinically significant interactions were observed with commonly used antiretrovirals like tenofovir, emtricitabine, or nevirapine.[3][17]

-

Safety and Tolerability